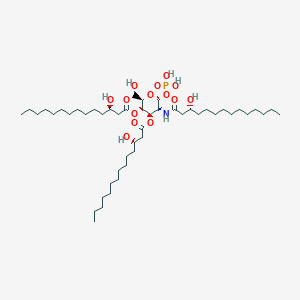
Sdz mrl 953
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sdz mrl 953, also known as this compound, is a useful research compound. Its molecular formula is C48H92NO14P and its molecular weight is 938.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Polysaccharides, Bacterial - Lipopolysaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
SDZ MRL 953 is a synthetic monosaccharidic lipid A analog, which has garnered attention for its immunostimulatory properties. This compound is primarily studied for its potential applications in enhancing immune responses, particularly in immunocompromised patients. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is designed to mimic the structure of lipid A, a component of bacterial lipopolysaccharides (LPS), which are known to trigger strong immune responses. The compound exhibits unique properties that distinguish it from traditional LPS, particularly in terms of toxicity and efficacy.
This compound operates through the activation of Toll-like receptor 4 (TLR4), a crucial component in the innate immune system. Upon binding to TLR4, it initiates MyD88- and TRIF-dependent signaling pathways, leading to the activation of various immune responses:
- Cytokine Production : It induces the release of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Neutrophil Priming : The compound enhances the production of reactive oxygen species (ROS) in neutrophils, improving their ability to combat infections.
- Endotoxin Tolerance : this compound can induce a state of tolerance to subsequent endotoxin challenges, potentially reducing the risk of septic shock in vulnerable populations .
In Vitro Studies
In vitro studies have demonstrated that this compound does not possess intrinsic antimicrobial activity but significantly enhances immune cell function. For instance:
- Cytokine Release : Monocytes exposed to this compound showed increased cytokine release compared to controls.
- Neutrophil Activation : Human neutrophils exhibited enhanced ROS production when primed with this compound .
In Vivo Studies
In vivo experiments using murine models have provided compelling evidence for the protective effects of this compound:
- Survival Rates : In models of sepsis induced by E. coli or S. aureus, mice treated with this compound exhibited significantly higher survival rates compared to untreated controls.
- Dose-Response Relationship : The effective dose (ED50) varied depending on the pathogen and administration route but was consistently lower than that required for traditional LPS .
Case Studies
Several clinical trials have explored the use of this compound in immunocompromised patients:
- Phase I Trial in Cancer Patients : This trial assessed safety and immunological responses in patients undergoing chemotherapy. Results indicated that this compound was well-tolerated and led to enhanced immune responses without significant adverse effects .
- Endotoxin Shock Prevention : A study focused on patients at risk for endotoxin shock showed that pre-treatment with this compound improved outcomes significantly compared to placebo .
Comparative Data Table
科学的研究の応用
Immunopharmacological Activities
SDZ MRL 953 has been extensively studied for its immunopharmacological effects. Research indicates that it enhances resistance to infections, particularly in immunocompromised patients. In various experimental models, including those involving myelosuppressed mice, this compound demonstrated significant protective effects when administered prophylactically. The compound's effective doses were found to be approximately 103 times higher than those of traditional endotoxins, while also exhibiting reduced toxicity compared to lipopolysaccharides by factors ranging from 104 to over 7×105 in sensitive models .
Table 1: Immunopharmacological Effects of this compound
Cancer Therapy Applications
In oncology, this compound has shown promise as an adjunctive treatment for cancer patients undergoing chemotherapy. It has been observed to enhance the production of granulocyte-colony stimulating factor (G-CSF), which is crucial for stimulating the production of white blood cells. This effect is particularly beneficial for patients who are at risk of infections due to myelosuppression caused by cancer therapies .
Case Study: G-CSF Levels in Cancer Patients
A study highlighted the effect of this compound on serum levels of G-CSF and white blood cell counts in cancer patients. The results indicated a significant increase in G-CSF levels post-treatment, suggesting that this compound could play a vital role in mitigating the side effects of chemotherapy by enhancing immune responses .
Protection Against Endotoxic Shock
This compound has also been investigated for its ability to induce tolerance against endotoxic shock. In preclinical studies, it was shown that repeated dosing could provide transient resistance to lethal challenges with endotoxins. This property suggests its potential use in clinical settings where patients are at risk of septic shock or severe infections .
Table 2: Effects on Endotoxic Shock
特性
CAS番号 |
123136-61-8 |
|---|---|
分子式 |
C48H92NO14P |
分子量 |
938.2 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1 |
InChIキー |
DRYNWBQTTUKLQD-STUKOUKJSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
異性体SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
正規SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Key on ui other cas no. |
123136-61-8 |
同義語 |
2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose SDZ MRL 953 SDZ MRL-953 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















